4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
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Overview
Description
4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine is a complex organic compound with a unique structure that includes a pyrimidine ring, a morpholine ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes the following steps:
Formation of the Pyrimidine Core: This step involves the condensation of appropriate aldehydes and amines to form the pyrimidine ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrimidine core.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine reacts with an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorobenzyl group.
Scientific Research Applications
4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-{[(4-Methylbenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
- 4-(6-{[(4-Fluorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
- 4-(6-{[(4-Bromobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
Uniqueness
4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-19-8-6-17(7-9-19)15-28-16-20-14-21(26-10-12-27-13-11-26)25-22(24-20)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCEWYWIKYWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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